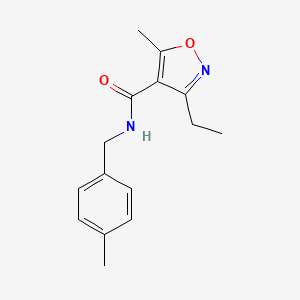
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves the modulation of GABA-A receptors. It acts as a positive allosteric modulator of the receptor, increasing the activity of the receptor and enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide are primarily related to its modulation of GABA-A receptors. It has been shown to increase the activity of the receptor, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic and anticonvulsant effects of the compound. Additionally, it has been found to have sedative effects, which may be related to its modulation of GABA-A receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide for lab experiments is its unique properties and potential applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide. One potential direction is the development of new analogs and derivatives of the compound with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of anxiety disorders and epilepsy. Finally, there is a need for more studies to explore the potential applications of the compound in other scientific research fields, such as medicinal chemistry and pharmacology.
Métodos De Síntesis
The synthesis of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves a multistep process that includes the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutyrate. This is followed by the reaction of the resulting compound with 4-methylbenzylamine to form 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-hydroxyisoxazolecarboxamide. Finally, the compound is treated with thionyl chloride to yield 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-13-14(11(3)19-17-13)15(18)16-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDHEQMFGJMNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)



![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)


![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)